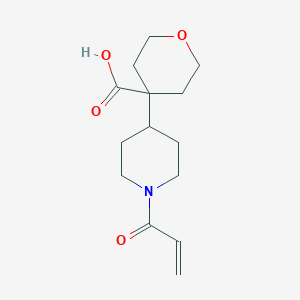
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an oxane ring, and a carboxylic acid group
Applications De Recherche Scientifique
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Prop-2-enoyl Group: The prop-2-enoyl group is introduced through an acylation reaction using acryloyl chloride and a base such as triethylamine.
Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Mécanisme D'action
The mechanism of action of 4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Acryloylpiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(1-But-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid
Uniqueness
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-(1-prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXGRXFJKXKOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide](/img/structure/B2410076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)
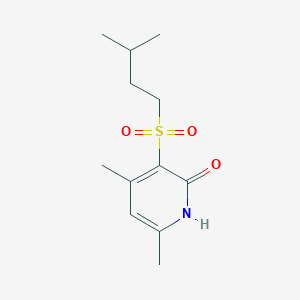
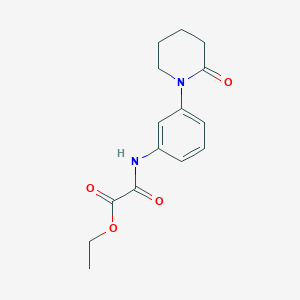
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
![3-bromo-4-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2410087.png)
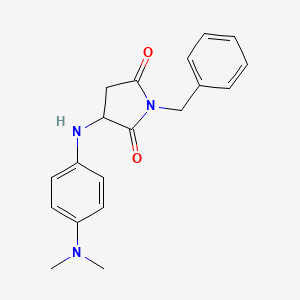
![N'-(3,4-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2410089.png)
![2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2410090.png)
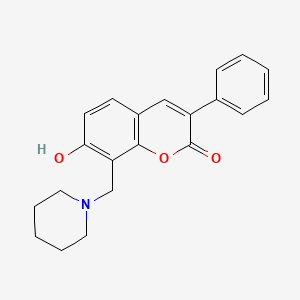
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
